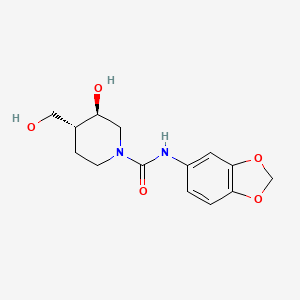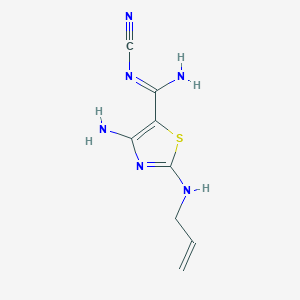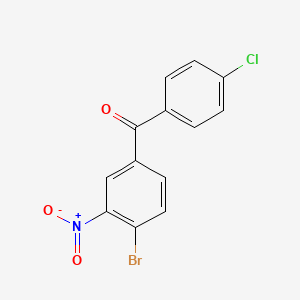![molecular formula C14H15Cl2N3O2 B5499593 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B5499593.png)
2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine is not fully understood. However, it is believed to act by inhibiting the synthesis of essential biomolecules, such as nucleic acids and proteins, in target cells. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine vary depending on the target organism and cell type. In bacteria, the compound has been shown to disrupt cell wall synthesis, leading to cell lysis. In fungi, it inhibits the synthesis of ergosterol, a key component of the fungal cell membrane, resulting in membrane disruption and cell death. In cancer cells, it induces apoptosis, a programmed cell death mechanism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine in lab experiments is its broad-spectrum activity against various organisms. This makes it a useful tool for studying the mechanisms of action of different biomolecules and cellular processes. However, one of the limitations of using this compound is its potential toxicity to non-target organisms. Therefore, caution must be exercised when handling and disposing of the compound.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine. One area of interest is the development of more efficient and cost-effective synthesis methods for industrial production. Another area of research is the identification of new applications for the compound, such as in the treatment of parasitic infections and as a potential scaffold for the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential toxicity to non-target organisms.
Métodos De Síntesis
The synthesis of 2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine involves the reaction of 3,4-dichloroaniline with 5-methyl-1,3,4-oxadiazol-2-ylmethanol in the presence of morpholine and a catalyst. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antifungal, antibacterial, and anticancer activities. In addition, it has been found to be effective against multidrug-resistant strains of bacteria and fungi. The compound has also been investigated for its potential use as a herbicide and insecticide in agriculture.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O2/c1-9-17-18-14(21-9)8-19-4-5-20-13(7-19)10-2-3-11(15)12(16)6-10/h2-3,6,13H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCICKUOEUVRIJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]alanine](/img/structure/B5499510.png)




![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5499544.png)
![2,4,5-trichloro-6-[2-(4-chlorobenzylidene)hydrazino]nicotinonitrile](/img/structure/B5499550.png)
![3-methyl-7-[(2'-methyl-2-biphenylyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5499556.png)
![5-isopropyl-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499566.png)
![1-[(2,4,6-trichlorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5499574.png)

![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5499599.png)
![2-amino-5-methyl-6-(1-methyl-1H-pyrazol-4-yl)-4-[2-(1H-pyrazol-1-ylmethyl)phenyl]nicotinonitrile](/img/structure/B5499623.png)
![N-methyl-4-(4-morpholinylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5499632.png)